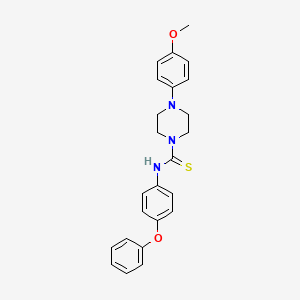![molecular formula C14H20ClN3O2 B4065866 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate](/img/structure/B4065866.png)
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate
描述
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately results in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has also been shown to inhibit the activity of other kinases, such as ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase). These kinases are involved in T-cell signaling and may play a role in the development of autoimmune diseases. Therefore, 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has the potential to be used in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate in lab experiments include its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, one limitation is that 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate may not be effective in all B-cell malignancies, as some tumors may have acquired resistance to BTK inhibitors. Another limitation is that 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate may have off-target effects on other kinases, which could affect the interpretation of experimental results.
未来方向
There are several potential future directions for the development of 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate and other BTK inhibitors. One direction is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another direction is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for individual patients. Finally, the development of more potent and selective BTK inhibitors could lead to improved clinical outcomes for patients with B-cell malignancies.
科学研究应用
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has been shown to effectively inhibit BTK and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in malignant B-cells. 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
属性
IUPAC Name |
2-chloro-N-methyl-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-11(18-5-7-20-8-6-18)10-17(2)14(19)12-3-4-16-13(15)9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMDRMYRVRAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC(=NC=C1)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4065790.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4065798.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)

![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)
![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)
![6-{[3-(dimethylamino)propyl]amino}-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4065833.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4065834.png)
![N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4065842.png)
![(3'R*,4'R*)-1'-[(4,5-dimethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4065844.png)
![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4065846.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4065856.png)
![methyl 4-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)benzoate](/img/structure/B4065864.png)